Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate
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Overview
Description
Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate: is an organic compound with a complex structure, featuring a cyclopropane ring substituted with ethoxy and methyl groups, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Methylation: The methyl group can be added through a Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, replacing it with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides, nucleophiles such as amines or thiols, under basic conditions.
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features may mimic certain natural products, making it useful in the design of bioactive compounds.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The cyclopropane ring is a common motif in many bioactive molecules, and modifications of this structure could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate exerts its effects depends on the specific reactions it undergoes. Generally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1S,2R,3R)-2-methoxy-3-methylcyclopropane-1-carboxylate
- Tert-butyl (1S,2R,3R)-2-ethoxy-3-ethylcyclopropane-1-carboxylate
- Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclobutane-1-carboxylate
Uniqueness
Tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate is unique due to its specific combination of substituents on the cyclopropane ring. The presence of both ethoxy and methyl groups, along with the tert-butyl ester, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
IUPAC Name |
tert-butyl (1S,2R,3R)-2-ethoxy-3-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-6-13-9-7(2)8(9)10(12)14-11(3,4)5/h7-9H,6H2,1-5H3/t7-,8+,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDZNJGECYXTE-HRDYMLBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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